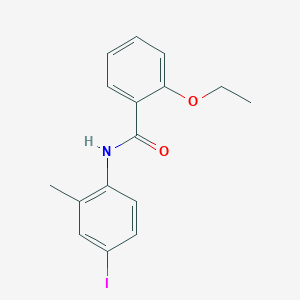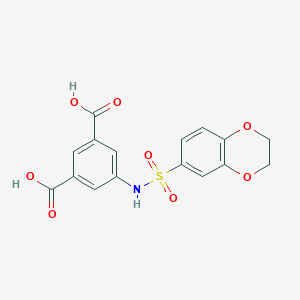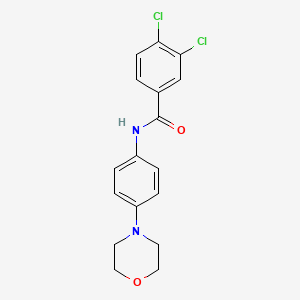![molecular formula C22H26N2OS B3448071 3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B3448071.png)
3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
概要
説明
3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro-fused benzoquinazoline and cyclohexane ring system, making it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves several steps. One common method includes the condensation of a benzoquinazoline derivative with a cyclohexanone derivative in the presence of a sulfur-containing reagent. The reaction conditions typically involve the use of a base such as potassium hydroxide and a solvent like methanol or ethanol. The reaction mixture is heated to facilitate the formation of the spiro compound .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like sodium periodate in acidic medium to form keto derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups using alkyl halides.
Common reagents used in these reactions include methylene iodide, alkyl halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex spiro compounds and as a model compound for studying spiro-fused ring systems.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with biological molecules. It is believed to exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis, leading to its antibacterial effects .
類似化合物との比較
Similar compounds include other spiro-fused benzoquinazoline derivatives, such as:
- 3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEPTAN]-4-ONE
- 3-BENZYL-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEPTAN]-4(6H)-ONE
These compounds share a similar core structure but differ in the substituents attached to the spiro-fused ring system. The uniqueness of 3-CYCLOPENTYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its specific cyclopentyl and sulfanylidene groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
3-cyclopentyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c25-20-18-19(23-21(26)24(20)16-9-3-4-10-16)17-11-5-2-8-15(17)14-22(18)12-6-1-7-13-22/h2,5,8,11,16H,1,3-4,6-7,9-10,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWWDVWKULWVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-{[(4-formyl-1-piperazinyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3448018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3448023.png)
![N~5~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B3448025.png)

![N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448027.png)
![1-(4-Methoxyphenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3448034.png)


![(E)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3-phenylprop-2-enamide](/img/structure/B3448068.png)
![N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3448079.png)
![1-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3448081.png)
![1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B3448095.png)
